molecular formula C20H29N7O2 B4446767 8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione

8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione

Cat. No.: B4446767
M. Wt: 399.5 g/mol
InChI Key: SPFQLOAMQDVOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethyl group, a methyl group, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Future Directions

The study of purine and pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the biological activity of this compound and its potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The final step involves the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione lies in its specific structural features, such as the combination of the pyrazole ring and the piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O2/c1-5-25-16-17(21-19(25)27-15(3)13-14(2)22-27)23(4)20(29)26(18(16)28)12-11-24-9-7-6-8-10-24/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQLOAMQDVOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
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8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
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8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
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8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
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8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
Reactant of Route 6
8-(3,5-Dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione

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